![molecular formula C17H24N2O3S B4441503 N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4441503.png)
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide
Descripción general
Descripción
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide, also known as PHCCC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHCCC belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGluR4).
Mecanismo De Acción
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide acts as a PAM of mGluR4, which is a G protein-coupled receptor that is expressed in the central nervous system. Activation of mGluR4 has been shown to have neuroprotective effects and improve cognitive function. N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the glutamate binding site.
Biochemical and Physiological Effects
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. Additionally, N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has been shown to decrease the release of inflammatory cytokines, which are involved in the pathogenesis of many neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has several advantages for lab experiments. It has a high potency and selectivity for mGluR4, which allows for precise modulation of the receptor. N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide is also stable in solution, which allows for long-term experiments. However, N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has a low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide. One area of interest is the development of analogs of N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide that have improved pharmacokinetic properties. Another area of interest is the investigation of the effects of N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the development of PET ligands for mGluR4 could allow for non-invasive imaging of the receptor in vivo.
Aplicaciones Científicas De Investigación
N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(19-12-6-7-13-19)15-10-4-5-11-16(15)18-23(21,22)14-8-2-1-3-9-14/h4-5,10-11,14,18H,1-3,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBIBCGPNFDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4441432.png)
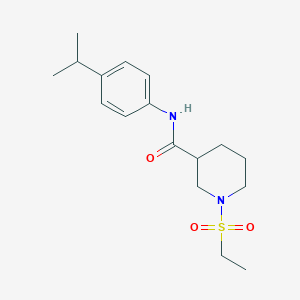
![methyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4441451.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4441453.png)
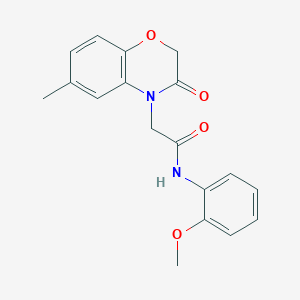
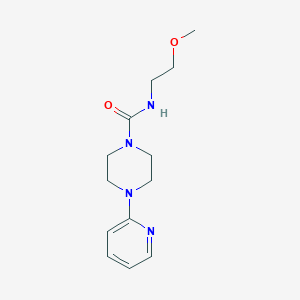
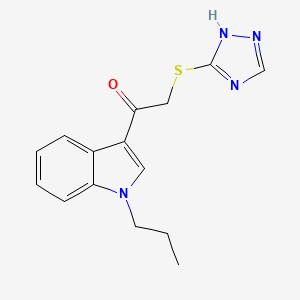
![N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4441490.png)
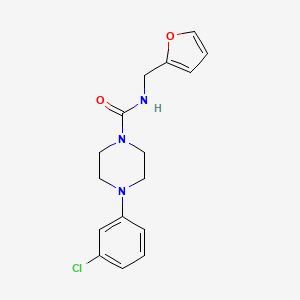

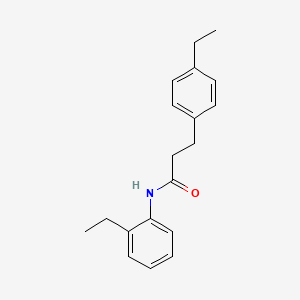
![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441521.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441526.png)